molecular formula C6H12O6 B15141769 D-Glucose-d2-1

D-Glucose-d2-1

Cat. No.: B15141769
M. Wt: 182.17 g/mol
InChI Key: GZCGUPFRVQAUEE-RCFZBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Glucose-d2-1: is a deuterium-labeled form of D-Glucose, where two hydrogen atoms are replaced by deuterium. This compound is a monosaccharide and an important carbohydrate in biology. It serves as a critical component of general metabolism and acts as a signaling molecule related to cellular metabolic states and stress responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of D-Glucose-d2-1 involves the incorporation of deuterium into the glucose molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity of the deuterated glucose .

Chemical Reactions Analysis

Mechanism of Action

D-Glucose-d2-1 exerts its effects by participating in metabolic pathways similar to those of regular glucose. It is taken up by cells through glucose transporters and undergoes glycolysis. The deuterium atoms in this compound allow researchers to trace its metabolic fate and study its effects on cellular metabolism .

Properties

Molecular Formula

C6H12O6

Molecular Weight

182.17 g/mol

IUPAC Name

(2R,3S,4R,5R)-4,5-dideuterio-2,3,4,5,6-pentahydroxyhexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i4D,6D

InChI Key

GZCGUPFRVQAUEE-RCFZBKRXSA-N

Isomeric SMILES

[2H][C@@](CO)([C@]([2H])([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.